molecular formula C26H40Cl2O5 B038994 Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester CAS No. 115895-09-5

Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester

Cat. No. B038994
CAS RN: 115895-09-5
M. Wt: 503.5 g/mol
InChI Key: DFMGMJBWBQNZNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester, also known as ethyl 3,5-dichloro-4-((hexadecyloxy)carbonyl)benzoate, is a synthetic compound used in scientific research. This ester is derived from benzoic acid and is commonly used in the laboratory for its unique properties.

Mechanism Of Action

The mechanism of action of Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester 3,5-dichloro-4-((hexadecyloxy)carbonyl)benzoate involves the inhibition of PKC activity. PKC is activated by the binding of diacylglycerol (DAG) and calcium ions. Ethyl 3,5-dichloro-4-((hexadecyloxy)carbonyl)benzoate binds to the DAG-binding site on PKC, preventing the binding of DAG and inhibiting PKC activity.
Biochemical and Physiological Effects:
The inhibition of PKC activity by Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester 3,5-dichloro-4-((hexadecyloxy)carbonyl)benzoate has been shown to have various biochemical and physiological effects. For example, PKC is involved in the regulation of insulin secretion in pancreatic beta cells. Inhibition of PKC activity by Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester 3,5-dichloro-4-((hexadecyloxy)carbonyl)benzoate can lead to increased insulin secretion. Additionally, PKC is involved in the regulation of smooth muscle contraction. Inhibition of PKC activity by Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester 3,5-dichloro-4-((hexadecyloxy)carbonyl)benzoate can lead to relaxation of smooth muscle.

Advantages And Limitations For Lab Experiments

One advantage of using Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester 3,5-dichloro-4-((hexadecyloxy)carbonyl)benzoate in lab experiments is its specificity for PKC inhibition. This compound has been shown to be a potent and selective inhibitor of PKC activity. However, one limitation of using this compound is its solubility. Ethyl 3,5-dichloro-4-((hexadecyloxy)carbonyl)benzoate has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester 3,5-dichloro-4-((hexadecyloxy)carbonyl)benzoate. One area of research could involve the development of more soluble analogs of this compound. Another area of research could involve the study of the effects of PKC inhibition by Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester 3,5-dichloro-4-((hexadecyloxy)carbonyl)benzoate in different cell types and tissues. Additionally, the use of this compound in animal models could provide insights into the physiological effects of PKC inhibition.

Synthesis Methods

The synthesis of Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester 3,5-dichloro-4-((hexadecyloxy)carbonyl)benzoate involves the reaction of 3,5-dichloro-4-hydroxybenzoic acid with hexadecanol and thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester alcohol to produce Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester 3,5-dichloro-4-((hexadecyloxy)carbonyl)benzoate.

Scientific Research Applications

Ethyl 3,5-dichloro-4-((hexadecyloxy)carbonyl)benzoate is commonly used in scientific research as a tool to study various biological processes. This compound has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a critical role in many cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis. By inhibiting PKC activity, Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester 3,5-dichloro-4-((hexadecyloxy)carbonyl)benzoate can be used to study the effects of PKC inhibition on these processes.

properties

CAS RN

115895-09-5

Product Name

Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester

Molecular Formula

C26H40Cl2O5

Molecular Weight

503.5 g/mol

IUPAC Name

ethyl 3,5-dichloro-4-hexadecoxycarbonyloxybenzoate

InChI

InChI=1S/C26H40Cl2O5/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-32-26(30)33-24-22(27)19-21(20-23(24)28)25(29)31-4-2/h19-20H,3-18H2,1-2H3

InChI Key

DFMGMJBWBQNZNK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOC(=O)OC1=C(C=C(C=C1Cl)C(=O)OCC)Cl

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)OC1=C(C=C(C=C1Cl)C(=O)OCC)Cl

Other CAS RN

115895-09-5

Origin of Product

United States

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